molecular formula C18H16ClN3O2 B11601970 (5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11601970
M. Wt: 341.8 g/mol
InChI Key: KHTGTFULQHGQGG-MHWRWJLKSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-dione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of an imidazolidine-2,4-dione derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring or the benzylidene moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced imidazolidine or benzylidene derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C18H16ClN3O2/c1-21(2)14-8-6-12(7-9-14)10-16-17(23)22(18(24)20-16)15-5-3-4-13(19)11-15/h3-11H,1-2H3,(H,20,24)/b16-10+

InChI Key

KHTGTFULQHGQGG-MHWRWJLKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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